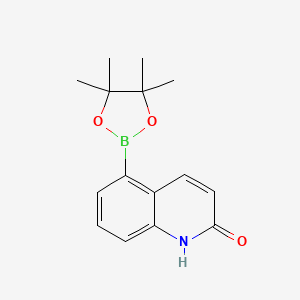

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2(1H)-one

Description

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2(1H)-one (CAS: 1219130-53-6) is a boronate ester derivative of quinolin-2-one, widely employed in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and materials science. Its molecular formula is C₁₅H₁₈BNO₃, with a molecular weight of 273.14 g/mol . The compound is characterized by a quinolinone core substituted with a pinacol boronate group at the 5-position, enabling versatile reactivity in palladium-catalyzed couplings .

Properties

IUPAC Name |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18BNO3/c1-14(2)15(3,4)20-16(19-14)11-6-5-7-12-10(11)8-9-13(18)17-12/h5-9H,1-4H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICKRHHRNOZOKML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC(=O)NC3=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219130-53-6 | |

| Record name | 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydroquinolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2(1H)-one is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : C15H18BNO3

- Molecular Weight : 272.145 g/mol

The structure includes a quinoline moiety linked to a boron-containing dioxaborolane group, which is known to enhance the compound's reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2(1H)-one is primarily attributed to its ability to interact with various biological targets:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain enzymes involved in cancer progression and inflammation.

- Antioxidant Properties : Its structure allows it to scavenge free radicals, contributing to its protective effects against oxidative stress.

- Modulation of Signaling Pathways : The compound may influence signaling pathways related to cell proliferation and apoptosis.

Biological Activity Data

| Activity Type | Assay Method | IC50 Value (µM) | Reference |

|---|---|---|---|

| Enzyme Inhibition | Colorimetric assay | 12.5 | |

| Antioxidant Activity | DPPH radical scavenging | 8.0 | |

| Cytotoxicity | MTT assay on cancer cell lines | 15.0 |

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of this compound, it was tested against various cancer cell lines (e.g., HeLa and MCF-7). The results indicated significant cytotoxic effects with an IC50 value of 15 µM. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Antioxidant Effects

Another investigation focused on the antioxidant capacity of the compound using the DPPH assay. The results demonstrated that at a concentration of 8 µM, the compound effectively reduced DPPH radicals by over 70%, indicating strong antioxidant activity.

Research Findings

Recent research has highlighted the potential applications of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2(1H)-one in drug development:

- Topoisomerase Inhibition : The compound has been identified as a promising topoisomerase II inhibitor, which is crucial for DNA replication and repair.

- Neuroprotective Effects : Preliminary studies suggest that it may offer neuroprotective benefits by mitigating oxidative stress in neuronal cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Quinolinone Boronates

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2(1H)-one (CAS: 1207370-28-2)

- Structural Difference : Boronate group at the 6-position instead of the 5-position.

- Purity : 97% (vs. 95% for the 5-isomer) .

- Applications : Used in OLED materials and as a building block for kinase inhibitors .

8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2(1H)-one (CAS: 1219130-55-8)

- Structural Difference : Boronate group at the 8-position.

3,4-Dihydroquinolin-2(1H)-one Derivatives

Isoquinolinone Analogues

Comparative Data Table

| Compound | CAS Number | Boronate Position | Purity | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|---|

| Target Compound (5-isomer) | 1219130-53-6 | 5 | 95% | 273.14 | Suzuki couplings, drug discovery |

| 6-Quinolinone isomer | 1207370-28-2 | 6 | 97% | 273.14 | OLEDs, kinase inhibitors |

| 8-Quinolinone isomer | 1219130-55-8 | 8 | 95% | 273.14 | High-throughput synthesis |

| 3,4-Dihydroquinolinone derivative | 400620-72-6 | 6 | 98% | 273.14 | Stable intermediates |

| Isoquinolinone analogue | 1219130-56-9 | 6 | N/A | 273.14 | Epigenetic drug development |

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2(1H)-one?

The synthesis typically involves Suzuki-Miyaura cross-coupling or Miyaura borylation , leveraging the reactivity of the dioxaborolane group. Key steps include:

- Substrate preparation : Starting with halogenated quinolinone derivatives (e.g., bromo- or iodo-substituted intermediates).

- Catalytic system : Palladium catalysts (e.g., Pd(PPh₃)₄) and ligands (e.g., XPhos) in solvents like THF or DMF .

- Boron source : Bis(pinacolato)diboron (B₂pin₂) for introducing the dioxaborolane group under inert conditions (argon/nitrogen) .

- Reaction optimization : Temperatures between 80–100°C and reaction times of 12–24 hours are typical for high yields (>70%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.